2,4-dimethyl-3-[(methylsulfonyl)amino]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzenesulfonamide
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Overview
Description
2,4-DIMETHYL-3-[(METHYLSULFONYL)AMINO]-N-{4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}BENZENESULFONAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a sulfonamide group, a morpholine ring, and multiple methyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHYL-3-[(METHYLSULFONYL)AMINO]-N-{4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}BENZENESULFONAMIDE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-DIMETHYL-3-[(METHYLSULFONYL)AMINO]-N-{4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
2,4-DIMETHYL-3-[(METHYLSULFONYL)AMINO]-N-{4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DIMETHYL-3-[(METHYLSULFONYL)AMINO]-N-{4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the morpholine ring can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.
Valdecoxib: Another COX-2 inhibitor with similar applications but different structural features.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Uniqueness
2,4-DIMETHYL-3-[(METHYLSULFONYL)AMINO]-N-{4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}BENZENESULFONAMIDE is unique due to its combination of a sulfonamide group, morpholine ring, and multiple methyl and sulfonyl groups. This structural complexity provides it with distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C21H27N3O7S2 |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
3-(methanesulfonamido)-2,4-dimethyl-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H27N3O7S2/c1-15-4-9-19(16(2)21(15)23-32(3,26)27)33(28,29)22-17-5-7-18(8-6-17)31-14-20(25)24-10-12-30-13-11-24/h4-9,22-23H,10-14H2,1-3H3 |
InChI Key |
SUTCQQKAHIVAGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3)C)NS(=O)(=O)C |
Origin of Product |
United States |
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